molecular formula C26H32N4O5 B2454309 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 921924-63-2

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2454309
CAS No.: 921924-63-2
M. Wt: 480.565
InChI Key: NGFVKRZQLOVFKJ-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a chemical scaffold of significant interest in medicinal chemistry and kinase inhibitor research. Its structure incorporates a benzodioxin moiety linked to a tetrahydroquinoline group via a morpholine-containing ethanediamide linker, a architecture often associated with high-affinity binding to protein kinase ATP pockets. This compound is primarily utilized as a key intermediate or a template for the design and synthesis of novel, potent inhibitors targeting a range of clinically relevant kinases. While specific biological data for this exact molecule is limited in the public domain, its core structural motifs are well-represented in compounds investigated for oncological and inflammatory diseases. The presence of the morpholine group is a common feature in drugs like Vemurafenib and other kinase inhibitors, often contributing to solubility and key hydrogen-bonding interactions. Researchers employ this scaffold to explore structure-activity relationships (SAR), aiming to develop selective therapeutic agents. It serves as a crucial tool for probing intracellular signaling pathways and for the in vitro evaluation of downstream effects of kinase modulation in various cell-based assays.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5/c1-29-8-2-3-18-15-19(4-6-21(18)29)22(30-9-11-33-12-10-30)17-27-25(31)26(32)28-20-5-7-23-24(16-20)35-14-13-34-23/h4-7,15-16,22H,2-3,8-14,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVKRZQLOVFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and tetrahydroquinoline intermediates, followed by their coupling with morpholine and ethanediamide under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxin, tetrahydroquinoline, or morpholine derivatives. Examples could be:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide analogs with different substituents.
  • Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide lies in its specific combination of structural features. This unique arrangement of benzodioxin, tetrahydroquinoline, and morpholine moieties may confer distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its synthesis, biological activity, and therapeutic potential based on available research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine . The general procedure includes:

  • Formation of Sulfonamide Derivatives : The starting amine is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield sulfonamide derivatives.
  • Coupling Reactions : These sulfonamides are then coupled with various 2-bromo-N-(un/substituted-phenyl)acetamides to form the target compound through a series of reactions involving DMF and lithium hydride as a base .

Key Steps in Synthesis

StepReactantsConditionsProduct
1N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine + 4-methylbenzenesulfonyl chlorideAqueous Na2CO3, pH 9-10N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide
2N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamidesDMF, Lithium hydrideTarget compound

Enzyme Inhibition Studies

Research has shown that derivatives of the compound exhibit significant inhibitory activity against key enzymes related to various diseases:

  • Acetylcholinesterase (AChE) : Compounds derived from similar structures have demonstrated moderate inhibitory effects on AChE, which is crucial for treating Alzheimer's disease.
  • α-glucosidase : Inhibitory activity against α-glucosidase suggests potential therapeutic applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Antiproliferative Activity

In vitro studies have indicated that compounds related to tetrahydroquinoline derivatives , which share structural similarities with the target compound, show antiproliferative effects against various cancer cell lines including:

  • Human cervix carcinoma (HeLa)
  • Colorectal adenocarcinoma (HT-29)
    These studies report IC50 values indicating significant cytotoxicity towards cancer cells .

Case Studies and Findings

A study focusing on a library of compounds including tetrahydroquinoline derivatives reported significant cytotoxic effects against several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
3aHeLa42 ± 6
5aHT-2970 ± 2
2bMSTO-211H62 ± 8

These results illustrate the potential of structurally similar compounds in cancer therapy and warrant further investigation into the specific activities of the target compound .

Q & A

Q. Challenges :

  • By-product formation : Competing reactions at the morpholine or tetrahydroquinoline nitrogen require precise stoichiometry.
  • Purification : Polar by-products necessitate chromatographic separation (e.g., silica gel TLC) .

How can statistical experimental design optimize reaction conditions for this compound?

Advanced Research Focus
Statistical methods like Box-Behnken or Central Composite Design are critical for optimizing variables (temperature, solvent, catalyst loading). Example workflow:

Screening : Identify critical factors (e.g., DMF as solvent improves solubility ).

Response Surface Methodology : Model interactions between variables (e.g., temperature vs. reaction time).

Validation : Confirm predicted optimal conditions (e.g., 80°C, 12 hr, 1.2 eq. morpholine) .

Table 1 : Example Optimization Parameters

FactorRange TestedOptimal ValueImpact on Yield
Temp.60–100°C80°C+25% yield
SolventDMF vs. THFDMF+15% purity
CatalystNone vs. Pd(OAc)₂NoneAvoids metal contamination

What spectroscopic techniques resolve structural ambiguities in this compound?

Q. Basic/Advanced Research Focus

  • NMR : ¹H and ¹³C NMR distinguish regioisomers (e.g., benzodioxin C-6 vs. C-2 substitution). Conflicting NOE signals may require 2D-COSY for spatial resolution .
  • IR : Amide C=O stretches (~1650 cm⁻¹) confirm successful coupling; discrepancies due to H-bonding are resolved via solvent-dependent studies .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies impurities (e.g., residual dimethylamine adducts) .

How do structural modifications to the benzodioxin or tetrahydroquinoline moieties affect bioactivity?

Advanced Research Focus
Case Study : Replacing morpholine with pyrrolidine () reduces kinase inhibition by 40%, suggesting morpholine’s oxygen atoms are critical for target binding. Modifications include:

  • Benzodioxin : Fluorination at C-6 (cf. ) enhances metabolic stability but reduces solubility.
  • Tetrahydroquinoline : N-methylation prevents oxidative degradation but lowers blood-brain barrier penetration .

Table 2 : Structure-Activity Relationships (SAR)

ModificationBiological ImpactReference
Morpholine → Piperidine↓ Enzyme inhibition (IC₅₀ +2 µM)
Benzodioxin → Benzothiazole↑ Anticancer activity (EC₅₀ -1.5 µM)

How can computational models enhance reaction design for this compound?

Advanced Research Focus
Integrate quantum mechanics (QM) and machine learning (ML):

  • Reaction Path Prediction : QM calculations (e.g., DFT) identify low-energy intermediates, reducing trial-and-error synthesis .
  • AI-Driven Optimization : ML algorithms predict solvent effects (e.g., DMF’s dipole moment stabilizes transition states) .
  • Feedback Loops : Experimental data refine computational parameters (e.g., activation barriers for amide coupling) .

What methodologies resolve contradictions between in vitro and in vivo data?

Advanced Research Focus
Example : In vitro enzyme inhibition (IC₅₀ = 50 nM) vs. poor in vivo efficacy:

Pharmacokinetic Profiling : Assess plasma stability (e.g., CYP450 metabolism of tetrahydroquinoline ).

Prodrug Design : Mask polar groups (e.g., esterify amides) to improve bioavailability .

Tissue Distribution Studies : Radiolabel the compound to track accumulation discrepancies (e.g., poor CNS penetration despite target presence) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.